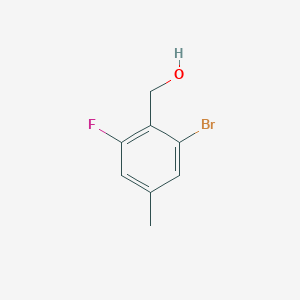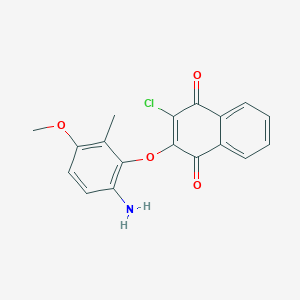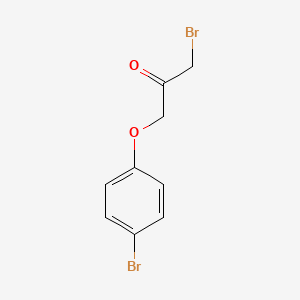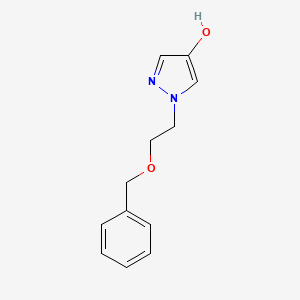
(2-Bromo-6-fluoro-4-methylphenyl)methanol
Overview
Description
“(2-Bromo-6-fluoro-4-methylphenyl)methanol” is a chemical compound with the CAS Number: 1936564-11-2 . It has a molecular weight of 219.05 . The compound is solid in physical form and is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(2-Bromo-6-fluoro-4-methylphenyl)methanol” is 1S/C8H8BrFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(2-Bromo-6-fluoro-4-methylphenyl)methanol” is a solid compound with a molecular weight of 219.05 . It is typically stored at temperatures between 2-8°C .Scientific Research Applications
Chemical Interactions and Kinetics
- The rates of piperidino-debromination of compounds similar to (2-Bromo-6-fluoro-4-methylphenyl)methanol have been measured, indicating the applicability of the Hammett relationship in understanding the kinetics of reactions involving such compounds (Spinelli, Consiglio, & Corrao, 1972).
Reactions with Alcohols
- The interaction of alcohols with compounds structurally related to (2-Bromo-6-fluoro-4-methylphenyl)methanol, such as 4-fluorophenylacetylene and 2-fluorophenylacetylene, has been investigated. These studies provide insight into the binding and reaction mechanisms of such compounds with alcohols (Maity, Maity, & Patwari, 2011).
Methanolysis Reactions
- The synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of anti-inflammatory agents, highlights the significance of brominated compounds in methanolysis reactions, which can be relevant for (2-Bromo-6-fluoro-4-methylphenyl)methanol as well (Xu & He, 2010).
Synthesis of Biologically Active Compounds
- The total synthesis of a biologically active natural product starting from a compound similar to (2-Bromo-6-fluoro-4-methylphenyl)methanol demonstrates its potential as a starting material in the synthesis of complex natural products (Akbaba et al., 2010).
Fluorination in Organic Synthesis
- Research on the synthesis of fluorinated analogues of naturally occurring compounds from precursors like (2-Bromo-6-fluoro-4-methylphenyl)methanol underscores the importance of such compounds in creating fluorinated derivatives for pharmaceutical purposes (Tkachenko et al., 2009).
Environmental Applications
- The use of fluorinated compounds in detecting aromatic metabolites in environmental studies, as in the case of m-Cresol degradation, suggests that (2-Bromo-6-fluoro-4-methylphenyl)methanol could have potential applications in environmental chemistry (Londry & Fedorak, 1993).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
properties
IUPAC Name |
(2-bromo-6-fluoro-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDIWMQWHDZJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-fluoro-4-methylphenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B1383094.png)
![8-tert-Butyl 6-ethyl 6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylate](/img/structure/B1383095.png)
![tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B1383096.png)
![tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1383097.png)
![tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1383098.png)
![2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B1383099.png)
![2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1383100.png)
![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383103.png)
![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B1383106.png)
![tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383107.png)

![tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383112.png)

